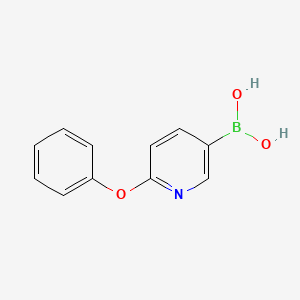
1-Cloroisoquinolin-8-ol
Descripción general
Descripción
1-Chloroisoquinolin-8-ol is a chemical compound that is used in various scientific research applications . It has a molecular formula of C9H6ClNO .
Physical And Chemical Properties Analysis
1-Chloroisoquinolin-8-ol has a molecular weight of 179.60 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Acoplamiento cruzado catalizado por Mn
1-Cloroisoquinolin-8-ol se ha utilizado en un acoplamiento cruzado catalizado por Mn con haluros de arilo y alquilmagnesio . Esta reacción es un tipo de reacción de formación de enlaces carbono-carbono que se utiliza ampliamente en la síntesis de moléculas orgánicas complejas.
Acoplamiento cruzado catalizado por Pd
Este compuesto también se ha utilizado en un acoplamiento cruzado catalizado por Pd con ácidos y ésteres borónicos heteroarílicos . Las reacciones de acoplamiento cruzado catalizadas por paladio son una herramienta poderosa para la formación de enlaces carbono-carbono y se utilizan ampliamente en la síntesis orgánica.
Reacción de homoacoplamiento
This compound se ha utilizado en una reacción de homoacoplamiento para producir bis-isoquinolina . Cada enantiómero de bis-isoquinolina podría ser muy útil como ligando quiral para la síntesis asimétrica.
Preparación de derivados de aminoisoquinolinilurea
This compound se usa en la preparación de nuevos derivados de aminoisoquinolinilurea que muestran actividad antiproliferativa contra líneas celulares de melanoma . Estos derivados podrían desarrollarse potencialmente en nuevos medicamentos contra el cáncer.
Control de la edad de almacenamiento y la estabilidad de los ácidos borónicos inestables
Este compuesto también se puede aplicar al control de la edad de almacenamiento y la estabilidad de los ácidos borónicos inestables . Esto es particularmente importante en el campo de la química organoborónica, donde la estabilidad de los ácidos borónicos es un factor clave en muchas reacciones.
Síntesis de derivados de 8-hidroxiquinolina
This compound se puede usar en la síntesis de derivados de 8-hidroxiquinolina . Estos compuestos tienen una amplia gama de actividades biológicas, incluyendo efectos antimicrobianos, anticancerígenos y antifúngicos.
Mecanismo De Acción
Target of Action
It’s known that isoquinoline derivatives, to which 1-chloroisoquinolin-8-ol belongs, are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds are known to interact with various biological targets, but the specific targets for 1-Chloroisoquinolin-8-ol remain to be identified.
Mode of Action
Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions of 1-Chloroisoquinolin-8-ol with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Isoquinoline derivatives are known to interact with various biochemical pathways , but the precise pathways influenced by 1-Chloroisoquinolin-8-ol and their downstream effects need further investigation.
Pharmacokinetics
The compound’s molecular weight is 179.6 , which could influence its bioavailability
Result of Action
It’s known that isoquinoline derivatives can have various biological effects , but the specific effects of 1-Chloroisoquinolin-8-ol require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action
Análisis Bioquímico
Biochemical Properties
1-Chloroisoquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pharmaceuticals . The interactions of 1-Chloroisoquinolin-8-ol with biomolecules are primarily through its chloro and hydroxyl functional groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.
Cellular Effects
1-Chloroisoquinolin-8-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in certain biochemical reactions, thereby affecting the overall metabolic flux within the cell. The compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, 1-Chloroisoquinolin-8-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, 1-Chloroisoquinolin-8-ol can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloroisoquinolin-8-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Chloroisoquinolin-8-ol remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Chloroisoquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 1-Chloroisoquinolin-8-ol can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage.
Metabolic Pathways
1-Chloroisoquinolin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in metabolic pathways highlights its importance in cellular biochemistry.
Transport and Distribution
Within cells and tissues, 1-Chloroisoquinolin-8-ol is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-Chloroisoquinolin-8-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-chloroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDHJBPGUUWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311508 | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-67-8 | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




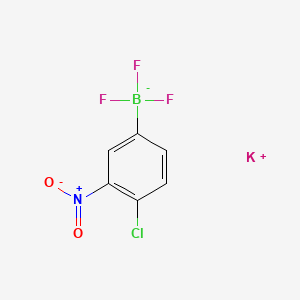
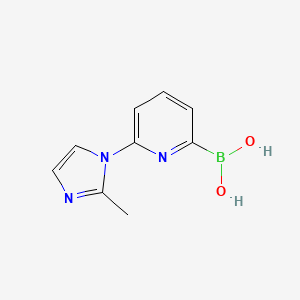

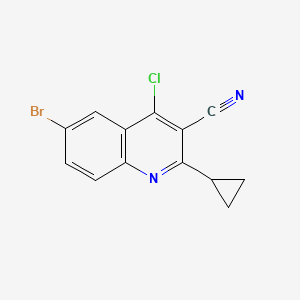
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)

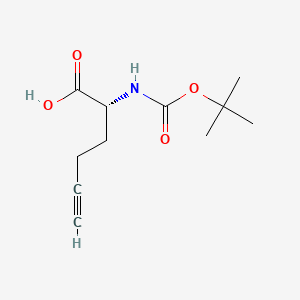


![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)

